molecular formula C11H11FN2O B11893658 5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B11893658
M. Wt: 206.22 g/mol
InChI Key: REOJXDBSACKTOM-UHFFFAOYSA-N
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Description

5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The spirocyclic framework is known for its rigidity and three-dimensionality, which can enhance the biological activity and selectivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an indoline derivative reacts with a suitable dipolarophile under the influence of a catalyst. For instance, the use of a Lewis base such as tricyclohexylphosphine (PCy3) can promote the cycloaddition, resulting in good yields and excellent diastereoselectivities . Alternatively, a Brønsted base like potassium carbonate (K2CO3) can be used to obtain different diastereomers .

Industrial Production Methods

Industrial production of 5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the choice of solvents, temperature, and pressure conditions can be fine-tuned to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and potential biological activity.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It finds applications in the development of new materials and pharmaceuticals, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the fluorine atom, which can significantly alter its biological activity and reactivity.

    Spiropyrans: These compounds have a similar spirocyclic structure but differ in their chemical properties and applications.

    Spirooxindoles: Another class of spirocyclic compounds with diverse biological activities and synthetic applications.

Uniqueness

5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for drug discovery and development, offering potential advantages over similar non-fluorinated compounds.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

5-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11FN2O/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15)

InChI Key

REOJXDBSACKTOM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

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